molecular formula C18H31ClN2O B2956607 N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride CAS No. 1052412-09-5

N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride

Cat. No. B2956607
CAS RN: 1052412-09-5
M. Wt: 326.91
InChI Key: FAMZESDZYDTCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride, commonly known as AEPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AEPD is a synthetic analog of amantadine, a drug used for the treatment of Parkinson's disease and influenza.

Scientific Research Applications

Structure/Activity Studies and Kappa-Opioid Agonism

Research has delved into the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide, exploring their biological evaluation as opioid kappa agonists. The investigation revealed potent compounds that exhibited naloxone-reversible analgesic effects in animal models, suggesting their potential application in pain management and the study of opioid receptors (Barlow et al., 1991).

Synthesis and Biomedical Applications

Another study highlighted the synthesis process of N-(1-adamantyl)acetamide derivatives, noting their antimicrobial and antiviral activities. These compounds are used in the treatment and prophylaxis of various diseases, including influenza, herpes, and pneumonia, showcasing their importance in medical research and drug development (Khusnutdinov et al., 2011).

Antiviral Activity Against Herpes Simplex Virus

Research on tromantadine, a derivative of N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide, has demonstrated its ability to inhibit herpes simplex virus replication with limited toxicity to cells. This indicates the compound's potential for antiviral therapy, particularly in treating herpes simplex virus infections (Rosenthal et al., 1982).

Antihyperglycemic Properties and DPP-IV Inhibition

The compound has also been studied for its antihyperglycemic properties through the inhibition of dipeptidyl peptidase IV (DPP-IV). This research is significant for the development of treatments for type 2 diabetes, showcasing the compound's potential in managing blood sugar levels (Villhauer et al., 2003).

5-HT2 Receptor Antagonism

N-[1-(2-Phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides, closely related to N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide, have been synthesized and examined for their potency as selective 5-HT2 receptor antagonists. This research contributes to our understanding of serotonin receptors and their role in various neurological and psychiatric disorders (Fujio et al., 2000).

properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-pyrrolidin-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O.ClH/c1-13(19-17(21)12-20-4-2-3-5-20)18-9-14-6-15(10-18)8-16(7-14)11-18;/h13-16H,2-12H2,1H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMZESDZYDTCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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